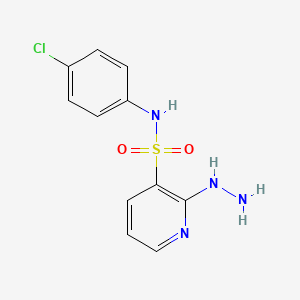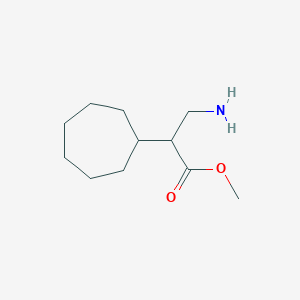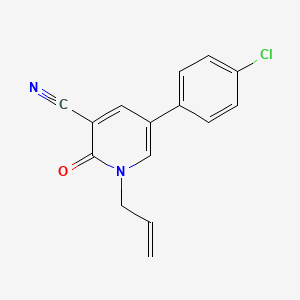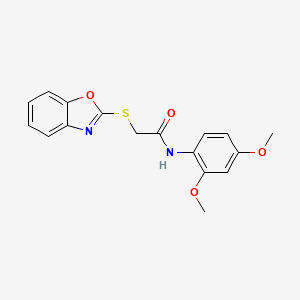
N-(4-chlorophenyl)-2-hydrazinopyridine-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-2-hydrazinopyridine-3-sulfonamide is a chemical compound that belongs to the sulfonamide family. Sulfonamides are known for their various biological activities, including antibacterial and anticancer properties. Although the specific compound this compound is not directly mentioned in the provided papers, the papers do discuss related sulfonamide derivatives that share structural similarities and could provide insights into the behavior and properties of the compound .
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves the introduction of various functional groups to a sulfonamide core structure to achieve desired biological activities. For instance, the paper discussing the inhibition of cancer cell invasion describes the synthesis of several compounds based on previously reported Rab27a-targeting synthetic compounds . While the exact synthesis method for this compound is not detailed, similar synthetic strategies could potentially be applied to create this compound.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives can significantly influence their biological activity. The paper on 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide provides information on the dihedral angle between pyridine rings in a related compound, which is a structural feature that could affect the compound's interaction with biological targets . The anti-orientation of the N atom to the N-H bond and the formation of zigzag chains through hydrogen bonds are also notable structural characteristics that could be relevant to this compound .
Chemical Reactions Analysis
Sulfonamide derivatives can undergo various chemical reactions, including tautomerism, which can influence their chemical behavior and biological activity. The paper on sulfonamide-1,2,4-triazine derivatives discusses the sulfonamide-sulfonimide tautomerism and how it is affected by solvent polarity . This tautomerism involves the interconversion between sulfonamide and sulfonimide forms, which could also be a consideration for the chemical reactions of this compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, hydrogen bonding, and intermolecular interactions, are crucial for their function as therapeutic agents. The papers provided do not directly discuss the properties of this compound, but they do provide insights into the properties of related compounds. For example, the strong intermolecular hydrogen bonds observed in the sulfonamide-1,2,4-triazine derivatives could suggest similar bonding capabilities for this compound . Additionally, the impact of solvent polarity on tautomerism could inform the solubility and stability of the compound in different environments .
科学的研究の応用
Antiviral Activity
N-(4-chlorophenyl)-2-hydrazinopyridine-3-sulfonamide derivatives have been synthesized and tested for antiviral properties. A study by Chen et al. (2010) focused on the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, revealing anti-tobacco mosaic virus activity in some compounds (Chen et al., 2010).
Anticancer Potential
Krzysztof Szafrański and J. Sławiński (2015) synthesized 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides, with certain compounds showing promising activity against leukemia, colon cancer, and melanoma (Szafrański & Sławiński, 2015).
Inhibition of Mycobacterial Enzymes
Güzel et al. (2009) developed derivatives of 2-(hydrazinocarbonyl)-3-aryl-1H-indole-5-sulfonamides, showing potent inhibition of mycobacterial carbonic anhydrases, which are key in developing antimycobacterial agents (Güzel et al., 2009).
Synthetic Methodology
Colombe et al. (2015) described a method for preparing aryl and heteroaryl sulfonamides, indicating the versatility of this compound in chemical synthesis (Colombe, Debergh, & Buchwald, 2015).
Carbonic Anhydrase Inhibitors
A study by Güzel et al. (2010) revealed that derivatives of 2-(hydrazinocarbonyl)-3-substituted-phenyl-1H-indole-5-sulfonamides are effective inhibitors of carbonic anhydrases, showing potential in medicinal chemistry applications (Güzel et al., 2010).
Molecular Structure Analysis
Siddiqui et al. (2008) explored the molecular structure of 2-[N-(4-chlorophenyl)carbamoyl]benzenesulfonamide, highlighting its potential for medicinal applications (Siddiqui et al., 2008).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(4-chlorophenyl)-2-hydrazinylpyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O2S/c12-8-3-5-9(6-4-8)16-19(17,18)10-2-1-7-14-11(10)15-13/h1-7,16H,13H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBOJHMGARNQNRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NN)S(=O)(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-chlorophenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3004231.png)
![2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B3004233.png)

![3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carbonitrile hydrochloride](/img/structure/B3004238.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)pyrazine-2-carboxamide](/img/structure/B3004240.png)
![7-(4-Benzhydrylpiperazin-1-yl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3004242.png)
![2-[[5-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl]acetic acid](/img/structure/B3004244.png)
![N-cyclohexyl-2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B3004245.png)

![8-(2-(4-benzhydrylpiperazin-1-yl)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3004247.png)
![2-[(2E)-3-(2-fluorophenyl)prop-2-enoyl]-4-methylphenyl morpholine-4-carboxylate](/img/structure/B3004248.png)
![N-[2-[3-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B3004250.png)
